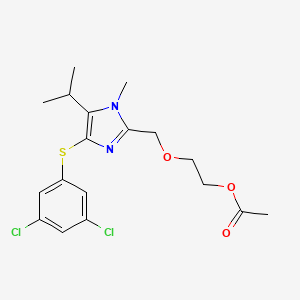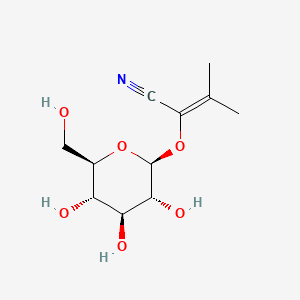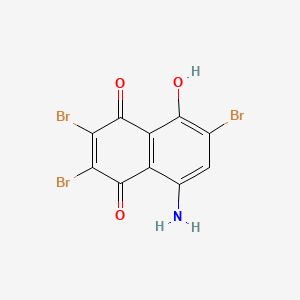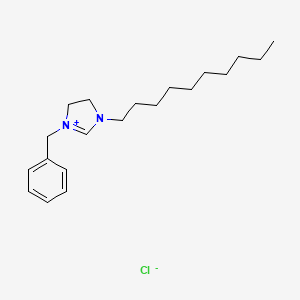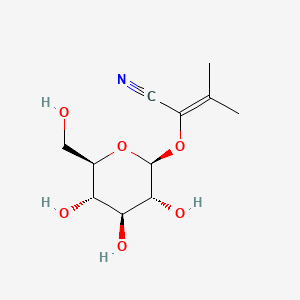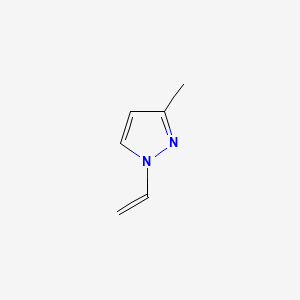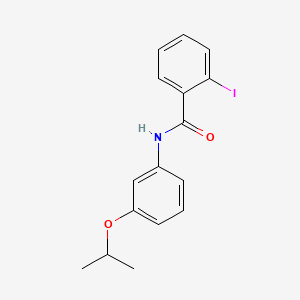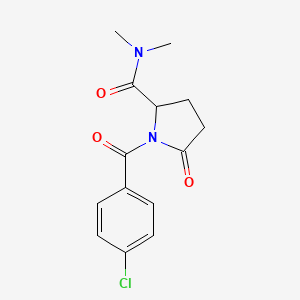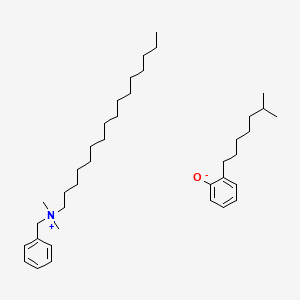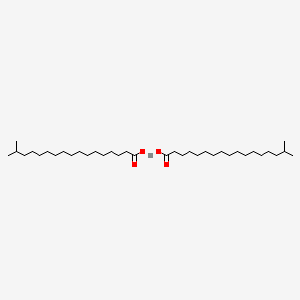
Lead(2+) isooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(2+) isooctadecanoate, also known as lead(2+) isooctadecanoic acid salt, is a chemical compound with the molecular formula C36H70O4Pb. It is a lead salt of isooctadecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lead(2+) isooctadecanoate can be synthesized through a reaction between lead(2+) oxide and isooctadecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions. The general reaction is as follows:
PbO+2C18H36O2→Pb(C18H35O2)2+H2O
In this reaction, lead(2+) oxide reacts with isooctadecanoic acid to form this compound and water.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors, precise temperature control, and purification steps to ensure the quality and purity of the final product. The compound is then typically dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Lead(2+) isooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state lead compounds.
Substitution: The lead ion in this compound can be substituted by other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used. These reactions often require elevated temperatures.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and various organic by-products.
Reduction: Lead metal or lower oxidation state lead compounds.
Substitution: New metal isooctadecanoates and lead salts.
Wissenschaftliche Forschungsanwendungen
Lead(2+) isooctadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its effects on biological systems, particularly in toxicology research.
Medicine: Research into its potential therapeutic applications and its effects on human health.
Industry: Used in the production of lubricants, stabilizers, and other industrial products.
Wirkmechanismus
The mechanism of action of lead(2+) isooctadecanoate involves its interaction with cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and interference with metabolic pathways. The compound’s effects are primarily due to the toxicity of lead ions, which can cause significant biological damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead(2+) stearate: Another lead salt of a fatty acid, used in similar applications.
Lead(2+) palmitate: Similar in structure and function, used in industrial processes.
Lead(2+) oleate: Known for its use in lubricants and stabilizers.
Uniqueness
Lead(2+) isooctadecanoate is unique due to its branched-chain structure, which can impart different physical and chemical properties compared to its straight-chain counterparts. This can affect its solubility, reactivity, and applications in various fields.
Eigenschaften
CAS-Nummer |
70727-02-5 |
|---|---|
Molekularformel |
C36H70O4Pb |
Molekulargewicht |
774 g/mol |
IUPAC-Name |
lead(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Pb/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
JMEUJGVDDDDEAT-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



